molecular formula C10H15N3O2 B6640880 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B6640880
M. Wt: 209.24 g/mol
InChI Key: VTBNOYOYUJWDPO-SECBINFHSA-N
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Description

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is not fully understood. However, it is believed to exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone exhibits various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is its versatility in various fields of research. It can be easily synthesized and used as a building block for the synthesis of various compounds. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are many future directions for the research and development of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone. Some of the potential areas of research include the development of new antitumor agents, anti-inflammatory agents, and antimicrobial agents. It can also be used as a precursor for the preparation of new materials with unique properties. Moreover, further studies are needed to understand the mechanism of action and potential toxicity of this compound.
Conclusion:
In conclusion, 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone is a versatile chemical compound with potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone involves the reaction of 3-hydroxypyrrolidine and 5-methyl-1H-pyrazol-3-yl ketone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as an antitumor agent, anti-inflammatory agent, and antimicrobial agent. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the preparation of metal nanoparticles.

properties

IUPAC Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-7-4-8(12-11-7)5-10(15)13-3-2-9(14)6-13/h4,9,14H,2-3,5-6H2,1H3,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNOYOYUJWDPO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)CC(=O)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone

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